
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines . Another approach involves the condensation reaction to form the seven-membered ring structure . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate and purify the final product.
化学反应分析
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
科学研究应用
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some similar compounds include:
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: This compound shares a similar core structure and is also studied for its biological activities.
Thiophene Derivatives: These compounds contain a sulfur atom in their ring structure and are known for their diverse therapeutic properties.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific structural features and the presence of the diethylaminoethylthio group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
18833-67-5 |
|---|---|
分子式 |
C20H30Cl2N2S |
分子量 |
401.4 g/mol |
IUPAC 名称 |
diethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C20H28N2S.2ClH/c1-3-22(4-2)14-15-23-20-16-10-6-5-7-12-18(16)21-19-13-9-8-11-17(19)20;;/h8-9,11,13H,3-7,10,12,14-15H2,1-2H3;2*1H |
InChI 键 |
WDZLGFAMECXLDR-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



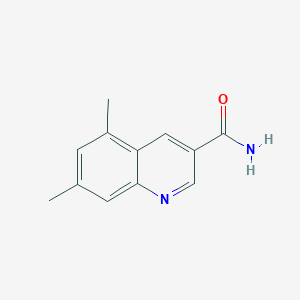

![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
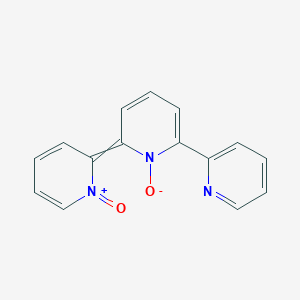
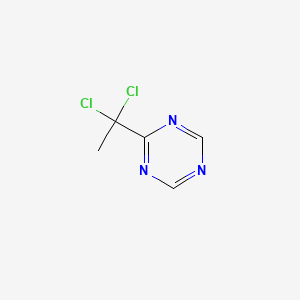
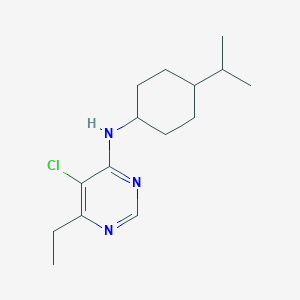
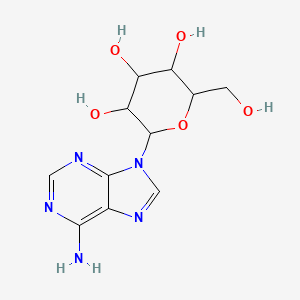

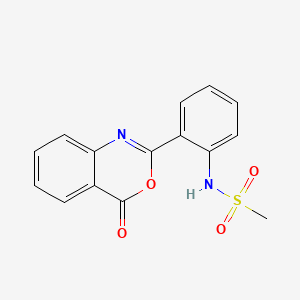

![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
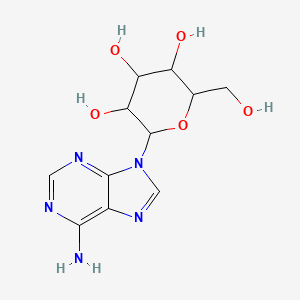
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
